molecular formula C11H13N3O2S B6050988 5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione

5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione

Cat. No. B6050988
M. Wt: 251.31 g/mol
InChI Key: JSKZYAPGCAXNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BMTT and is a member of the triazine family of compounds. BMTT has been found to have a wide range of biochemical and physiological effects and has been studied extensively in laboratory experiments.

Mechanism of Action

The mechanism of action of BMTT involves its ability to bind to specific enzymes and inhibit their activity. BMTT has been found to bind to the active site of carbonic anhydrase and prevent the conversion of carbon dioxide to bicarbonate ions. This inhibition of carbonic anhydrase activity leads to a decrease in the pH of the surrounding environment, which can have various physiological effects.
Biochemical and Physiological Effects:
BMTT has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-tumor properties, as it can inhibit the growth of cancer cells. BMTT has also been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases. Additionally, BMTT has been found to have a positive effect on the cardiovascular system, as it can increase blood flow and improve endothelial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMTT in laboratory experiments is its potency. BMTT has been found to be a highly effective inhibitor of enzymes such as carbonic anhydrase, making it a valuable tool for studying the activity of these enzymes. However, one limitation of using BMTT in laboratory experiments is its potential toxicity. BMTT has been found to be toxic to certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BMTT. One area of interest is the development of new synthesis methods that can improve the yield and purity of BMTT. Additionally, further research is needed to fully understand the mechanism of action of BMTT and its potential applications in various scientific fields. Finally, there is a need for more research on the potential toxicity of BMTT and its effects on various cell types.

Synthesis Methods

The synthesis of BMTT involves the reaction between 1,3,5-triazinane-2-thione and 1,3-benzodioxole-5-carbaldehyde. The reaction is catalyzed by a Lewis acid and can be carried out under mild reaction conditions. The yield of BMTT can be optimized by controlling the reaction temperature and reaction time.

Scientific Research Applications

BMTT has been extensively studied for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. BMTT has also been studied for its potential applications in the treatment of cancer, as it has been found to have anti-tumor properties.

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c17-11-12-5-14(6-13-11)4-8-1-2-9-10(3-8)16-7-15-9/h1-3H,4-7H2,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKZYAPGCAXNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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